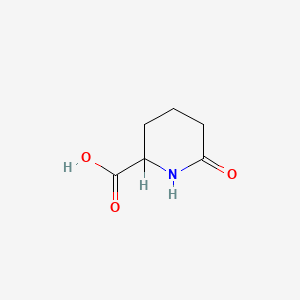

6-Oxo-piperidine-2-carboxylic acid

説明

6-Oxopiperidine-2-carboxylic acid is a natural product found in Saccharomyces cerevisiae with data available.

Structure

3D Structure

特性

IUPAC Name |

6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXCPFJMYOQZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958739 | |

| Record name | 6-Hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-22-7 | |

| Record name | 6-Oxo-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinecarboxylic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3770-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-6-Oxo-2-piperidinecarboxylic Acid: Chemical Properties and Biological Significance

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (S)-6-Oxo-2-piperidinecarboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes its primary biological pathway.

Core Chemical Properties

(S)-6-Oxo-2-piperidinecarboxylic acid, also known by synonyms such as 6-Oxo-L-pipecolic acid and L-Pyrohomoglutamic acid, is a chiral building block with wide applications in pharmaceutical research and organic synthesis.[1] It is a colorless to pale brown solid compound.[2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 34622-39-4 | [2][3] |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Melting Point | 129-134 °C | [2] |

| Boiling Point (Predicted) | 437.0 ± 38.0 °C | [2] |

| pKa (Predicted) | 3.59 ± 0.20 | [2] |

| Solubility | Sparingly soluble in aqueous acid (with heating and sonication), slightly soluble in DMSO. | [2] |

Spectroscopic and Structural Information

| Identifier | Value | Source |

| IUPAC Name | (2S)-6-oxopiperidine-2-carboxylic acid | [4] |

| SMILES | OC(=O)[C@@H]1CCCC(=O)N1 | |

| InChI | InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | [4] |

| InChIKey | FZXCPFJMYOQZCA-BYPYZUCNSA-N | [4] |

Synthesis and Experimental Protocols

The synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid can be approached through both chemical and enzymatic methods. While specific, detailed protocols are often proprietary or published within dense scientific literature, a general overview of the synthetic strategies is provided below.

Chemical Synthesis

A common method for the preparation of (S)-6-Oxo-2-piperidinecarboxylic acid involves the cyclization of a suitable precursor. One reported method involves the reaction of (S)-2-dehydropiperidine-6-carboxylic acid sodium with an acid.[2] Another approach describes the synthesis of racemic 6-oxopiperidine-2-carboxylate derivatives from meso dimethyl-α,α′-dibromoadipate. This multi-step synthesis involves a key 1,3-dipolar cycloaddition followed by hydrogenation to form the lactam ring.

Below is a generalized workflow for a chemical synthesis approach.

References

- 1. Restricting lysine normalizes toxic catabolites associated with ALDH7A1 deficiency in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. familiasga.com [familiasga.com]

- 3. Targeting Lysine α-Ketoglutarate Reductase to Treat Pyridoxine-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Oxo-piperidine-2-carboxylic acid stereochemistry and biological activity

An In-depth Technical Guide to the Stereochemistry and Biological Activity of 6-Oxo-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (6-OPCA), also known by synonyms such as L-Pyrohomoglutamic acid or cyclic alpha-aminoadipic acid, is a delta-lactam derivative of α-aminoadipic acid.[1][2] As a proline analogue, its rigid cyclic structure makes it a person of interest for applications in medicinal chemistry, including its use as a chiral building block for the synthesis of more complex molecules like immunoproteasome inhibitors and substance P analogs.[3][4]

The stereochemistry of 6-OPCA is of critical importance, as the spatial arrangement of its functional groups dictates its interaction with biological targets.[5] This guide provides a detailed overview of the stereoisomers of 6-OPCA, its primary role as a key biomarker in the diagnosis of the genetic disorder ALDH7A1 deficiency, and the methodologies used for its detection and quantification.

Stereochemistry

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (S)-6-oxo-piperidine-2-carboxylic acid and (R)-6-oxo-piperidine-2-carboxylic acid.

-

(S)-6-Oxo-piperidine-2-carboxylic acid (L-form): This enantiomer is often referred to as L-Pyrohomoglutamic acid. It has been utilized as a reactant in the synthesis of potential inhibitors for FK506-binding proteins.[6]

-

(R)-6-Oxo-piperidine-2-carboxylic acid (D-form): Also known as D-Pyrohomoglutamic acid, this enantiomer serves as a building block in the synthesis of various pharmaceutical compounds.[3][7]

While derivatives of 6-OPCA have been explored as NMDA receptor antagonists, detailed studies directly comparing the biological activity of the individual (R) and (S) enantiomers of the parent compound are not extensively available in the public literature.[8] The primary biological context in which 6-OPCA is studied is as a metabolite in the lysine degradation pathway, which originates from the naturally occurring L-lysine.

Biological Activity and Clinical Significance

The most significant and well-documented biological role of this compound is as a stable biomarker for ALDH7A1 deficiency , an inborn error of metabolism that causes pyridoxine-dependent epilepsy (PDE).[6][9]

Role in ALDH7A1 Deficiency

ALDH7A1 deficiency is a genetic disorder caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase.[10][11] This enzyme is crucial for the degradation of L-lysine. Its deficiency leads to a blockage in the pathway, causing the accumulation of α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[4]

These accumulating precursors are unstable, but they lead to the formation of several downstream metabolites that are more stable and can be reliably measured in biological fluids.[12][13] this compound (referred to as 6-oxo-PIP in clinical literature) is one of the most prominent of these stable biomarkers, accumulating in the urine, plasma, and cerebrospinal fluid (CSF) of affected individuals.[1][9] Its stability at room temperature makes it a superior candidate for diagnostic screening compared to the labile α-AASA/P6C.[12]

The logical relationship and metabolic pathway are visualized in the diagrams below.

Quantitative Data Presentation

The concentration of this compound is significantly elevated in patients with ALDH7A1 deficiency. The data below summarizes typical urinary concentrations.

| Analyte | Patient Cohort | Mean Concentration (mmol/mol creatinine) | Control Range (mmol/mol creatinine) | Reference |

| This compound | ALDH7A1-deficient (< 6 months old) | 5.5 ± 5.4 | 0 - 3.2 | [1] |

| This compound | ALDH7A1-deficient (> 12 years old, on diet) | ~20 - 28 | 0 - 3.2 | [1] |

| α-Aminoadipic semialdehyde (α-AASA) | ALDH7A1-deficient (< 6 months old) | 166.9 ± 67.5 | Normal | [1] |

Experimental Protocols

The gold standard for the quantification of this compound and related metabolites in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][12] The following is a representative protocol based on established methods for analyzing related biomarkers in urine.[14]

Protocol: Quantification of Urinary 6-OPCA by LC-MS/MS

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Dilute samples with a solvent (e.g., water/methanol 97/3 v/v with 0.03% formic acid) to a standardized creatinine concentration of 0.1 mmol/L.[14] c. Add a known concentration of a stable isotope-labeled internal standard (e.g., [2Hx]-6-Oxo-piperidine-2-carboxylic acid) to each sample for accurate quantification. d. Vortex mix and centrifuge to pellet any precipitate. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation: a. HPLC System: Standard high-performance liquid chromatography system. b. Column: Reversed-phase C18 column (e.g., Waters C18 T3, 150 x 2.1 mm, 3.5 µm).[14] c. Mobile Phase A: Water with 0.03% formic acid.[14] d. Mobile Phase B: Methanol with 0.03% formic acid. e. Flow Rate: 150 µL/min.[14] f. Gradient: Develop a suitable gradient to separate the analyte from other urinary components. g. Injection Volume: 5 µL.[14]

3. Mass Spectrometric Detection: a. Mass Spectrometer: Triple quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization (ESI), positive mode. c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions: i. 6-OPCA (Quantifier): Monitor a specific precursor-to-product ion transition (e.g., m/z 144.1 > [fragment ion]). Note: Exact m/z values must be determined experimentally. ii. Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard. e. Data Analysis: Calculate the peak-area ratio of the analyte to the internal standard. Determine the concentration using a calibration curve prepared with known standards.

Conclusion and Future Outlook

This compound is a molecule of significant clinical relevance, primarily as a robust and stable biomarker for the diagnosis and monitoring of ALDH7A1 deficiency. While its role in this specific metabolic pathway is well-characterized, further research is needed to elucidate the distinct biological activities of its (R) and (S) enantiomers across different physiological systems. Such studies could uncover novel therapeutic applications for these chiral synthons, expanding their utility beyond their current use as building blocks and diagnostic markers. The development of stereoselective assays will be crucial for understanding the precise stereochemistry of the disease-related metabolite and for exploring new pharmacological avenues.

References

- 1. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid | 299208-59-6 | Benchchem [benchchem.com]

- 6. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - UCL Discovery [discovery.ucl.ac.uk]

- 7. (2R)-6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 40424009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. familiasga.com [familiasga.com]

- 12. Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 6-Oxo-piperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid, also known by synonyms such as 6-oxo-pipecolic acid and cyclic alpha-aminoadipic acid, is a heterocyclic compound with emerging significance in both microbiological and clinical research. This technical guide provides a comprehensive overview of its natural occurrence, with a focus on its presence in microorganisms. The document details its metabolic origins, quantitative data from various sources, and methodologies for its study, aiming to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

Natural Occurrence

The presence of this compound in the natural world is primarily documented in the fungal kingdom, with notable occurrences in species utilized in industrial microbiology and food production.

Fungal Kingdom

Penicillium chrysogenum

This filamentous fungus, renowned for its production of the antibiotic penicillin, is a significant natural source of this compound. It is a known metabolite in P. chrysogenum fermentations and is intrinsically linked to the biosynthesis of penicillin.

Saccharomyces cerevisiae

This species of yeast, a cornerstone of baking and brewing industries, has also been reported to produce this compound. While its presence is confirmed, extensive quantitative data in this organism is less available compared to P. chrysogenum.

Other Potential Sources

While not definitively confirmed, the precursor to this compound, L-α-aminoadipic acid, is an intermediate in the lysine catabolism pathway in plants[1]. This suggests a potential, though unexplored, for the cyclized form to occur in the plant kingdom. Further metabolomic studies are required to validate this hypothesis.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological source and the specific conditions of its production. The following table summarizes the available quantitative data.

| Biological Source | Sample Type | Concentration | Reference |

| Penicillium chrysogenum | Fermentation Broth | 28 mol% of penicillin V | [2] |

| Human (Control) | Urine | 0 - 3.2 mmol/mol creatinine | [3] |

| Human (ALDH7A1 Deficiency) | Urine | Can be significantly elevated | [3] |

Metabolic Pathways

In fungi, this compound is formed via the cyclization of L-α-aminoadipic acid, a key intermediate in the α-aminoadipate pathway for lysine biosynthesis[4][5][6]. This intramolecular lactamization is a crucial step that diverts the precursor from the main lysine synthesis route.

Experimental Protocols

The study of this compound involves its extraction from a biological matrix, followed by purification and characterization.

Protocol 1: Adapted Method for Extraction and Partial Purification from Fungal Culture

This protocol is an adapted methodology based on general principles for the extraction of polar metabolites from fungal fermentation broths.

1. Fermentation:

-

Culture Penicillium chrysogenum or Saccharomyces cerevisiae in a suitable liquid medium to promote metabolite production. For P. chrysogenum, a penicillin production medium would be appropriate.

2. Harvest and Separation:

-

Separate the fungal biomass from the culture broth by centrifugation or filtration. The supernatant (broth) will contain the secreted this compound.

3. Initial Extraction:

-

Acidify the culture supernatant to a pH of approximately 2.0-3.0 with an appropriate acid (e.g., HCl).

-

Perform a liquid-liquid extraction with a polar organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high recovery rate.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

4. Concentration:

-

Evaporate the solvent from the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

5. Chromatographic Purification:

-

The crude extract can be further purified using column chromatography. A silica gel column with a gradient elution system of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is a common starting point.

-

Monitor the fractions using thin-layer chromatography (TLC) and a suitable staining method (e.g., ninhydrin for amino acid-like compounds).

-

Fractions containing the compound of interest can be pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Protocol 2: Analytical Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is adapted from a protocol for the analysis of 6-oxo-pipecolic acid in urine and is suitable for quantitative analysis in biological fluids.

1. Sample Preparation:

-

For fungal broth, clarify the sample by centrifugation and filtration.

-

Perform a protein precipitation step if necessary by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

-

Dilute the supernatant with the initial mobile phase.

2. LC-MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column suitable for polar compounds.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard should be determined and optimized.

Conclusion

This compound is a naturally occurring metabolite, primarily found in fungi such as Penicillium chrysogenum and Saccharomyces cerevisiae. Its formation through the cyclization of L-α-aminoadipic acid positions it at a key metabolic juncture in the lysine biosynthesis pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the biological roles and potential applications of this compound. Future research may uncover its presence in other natural sources and elucidate its full range of physiological functions.

References

- 1. The catabolic function of the alpha-aminoadipic acid pathway in plants is associated with unidirectional activity of lysine-oxoglutarate reductase, but not saccharopine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 5. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 6. alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 6-Oxo-piperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP), also known as 6-oxopipecolic acid, is a metabolite derived from the in vivo degradation of L-lysine. While present at low levels under normal physiological conditions, its accumulation is a key biomarker for certain inborn errors of metabolism, most notably Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency. This technical guide provides an in-depth overview of the current understanding of the mechanism of 6-oxo-PIP formation in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of metabolic diseases and drug development.

Metabolic Context: The Lysine Degradation Pathway

The in vivo catabolism of L-lysine primarily proceeds through two main pathways: the saccharopine pathway and the pipecolic acid pathway. The formation of 6-oxo-PIP is intricately linked to intermediates within these pathways.

The saccharopine pathway , predominantly active in the liver and kidneys, involves the conversion of lysine to α-aminoadipic acid (α-AAA). The initial steps are catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also known as α-aminoadipate semialdehyde synthase (AASS). This is followed by the oxidation of α-aminoadipic semialdehyde (α-AASA) to α-AAA by α-aminoadipic semialdehyde dehydrogenase, the enzyme deficient in PDE, which is encoded by the ALDH7A1 gene.

The pipecolic acid pathway is another route for lysine degradation. In this pathway, L-lysine is converted to L-pipecolic acid, which is then oxidized to α-AASA.

In individuals with ALDH7A1 deficiency, the blockage in the saccharopine pathway leads to the accumulation of upstream metabolites, namely α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C). This accumulation drives the formation of other metabolites, including 6-oxo-PIP.

Proposed Mechanism of this compound Formation

Current research suggests that 6-oxo-PIP is not a direct product of the main lysine degradation pathways but rather a downstream metabolite formed from the accumulation of α-AASA and P6C. The proposed mechanism involves the following steps:

-

Accumulation of Precursors : In conditions such as ALDH7A1 deficiency, α-AASA and its cyclic form, P6C, build up in various tissues and biological fluids.

-

Formation of 6-Hydroxy-pipecolic Acid : It is hypothesized that P6C can be reduced to 6-hydroxy-pipecolic acid (6-OH-PIP).

-

Oxidation to this compound : The crucial and final step is believed to be the oxidation of the secondary alcohol group of 6-OH-PIP to a ketone by an as-yet-unidentified aldehyde dehydrogenase, yielding 6-oxo-PIP[1]. The specific enzyme responsible for this conversion in mammals has not been definitively identified, and its characterization remains an active area of research.

In the context of the fungus Penicillium chrysogenum, an alternative mechanism has been suggested, involving the cyclization of α-aminoadipic acid to form 6-oxo-PIP[2][3]. However, the relevance of this pathway in mammals is not established.

Quantitative Data

The concentration of 6-oxo-PIP is significantly elevated in individuals with ALDH7A1 deficiency, making it a reliable biomarker for this condition. The following tables summarize representative quantitative data from studies on urinary levels of 6-oxo-PIP.

| Patient Group | Urinary 6-oxo-PIP (mmol/mol creatinine) | Reference |

| ALDH7A1-deficient (> 6 months) | Elevated above normal range | [4] |

| ALDH7A1-deficient (< 6 months) | May be within normal range in some cases | [4] |

| Control | 0 - 3.2 | [4] |

| Age Group (ALDH7A1-deficient) | Mean Urinary 6-oxo-PIP (mmol/mol creatinine) ± SD | Reference |

| < 6 months (genetically & biochemically defined) | 5.5 ± 5.4 | [1] |

| < 6 months (biochemically defined) | 6.5 ± 4.9 | [1] |

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of 6-oxo-PIP in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

a. Sample Preparation [4]

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Prepare a working solution of an appropriate internal standard (e.g., d3-6-oxo-PIP).

-

In a clean microcentrifuge tube, mix a specific volume of urine supernatant (e.g., 20 µL) with the internal standard solution.

-

Add a protein precipitation solvent (e.g., 1:1 methanol:acetonitrile) to the mixture.

-

Vortex thoroughly and centrifuge at high speed to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis [4]

-

Liquid Chromatography:

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., 10 mM ammonium acetate, 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Optimize the gradient to achieve good separation of 6-oxo-PIP from other urine components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) for quantification.

-

Optimize the MRM transitions for both 6-oxo-PIP (e.g., m/z 144.1 -> 98.1) and the internal standard.

-

Develop a calibration curve using standards of known 6-oxo-PIP concentrations.

-

Purification and Characterization of Lysine-Ketoglutarate Reductase (Upstream Enzyme)

The following provides a general outline for the purification of lysine-ketoglutarate reductase (LKR), a key enzyme in the upstream pathway leading to the precursors of 6-oxo-PIP. This can be adapted for characterization studies of the lysine degradation pathway.

a. Tissue Homogenization and Extraction

-

Homogenize fresh or frozen tissue (e.g., liver) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed to obtain a crude extract (supernatant).

b. Protein Purification

-

Ammonium Sulfate Precipitation: Fractionate the crude extract by differential ammonium sulfate precipitation to enrich for LKR.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the enriched protein fraction to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.

-

Affinity Chromatography: Utilize a column with a ligand specific for LKR or its cofactor (e.g., NADP+).

-

Gel Filtration Chromatography: Further purify the LKR-containing fractions on a size-exclusion column to separate proteins based on their molecular weight.

-

c. Enzyme Activity Assay

-

The activity of LKR can be measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

-

The reaction mixture should contain buffer, L-lysine, α-ketoglutarate, and NADPH.

-

Initiate the reaction by adding the enzyme fraction and record the decrease in absorbance over time.

-

One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Lysine Degradation Pathways and Formation of this compound

Caption: Overview of the Lysine Degradation Pathways and the Proposed Formation of this compound.

Experimental Workflow for 6-Oxo-PIP Quantification

Caption: A typical experimental workflow for the quantification of this compound in urine.

Conclusion

The in vivo formation of this compound is a critical indicator of disruptions in the lysine degradation pathway, particularly in the context of ALDH7A1 deficiency. While the precise enzymatic step and the responsible enzyme for its final synthesis in mammals are yet to be fully elucidated, the pathway from lysine through α-aminoadipic semialdehyde and Δ1-piperideine-6-carboxylate is well-established. This guide provides a comprehensive summary of the current knowledge, including quantitative data and experimental protocols, to aid researchers and clinicians in their study of this important metabolite and its associated disorders. Further research is warranted to identify the specific aldehyde dehydrogenase involved in 6-oxo-PIP formation, which could open new avenues for understanding and potentially treating related metabolic diseases.

References

Spectroscopic Profile of 6-Oxo-piperidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Oxo-piperidine-2-carboxylic acid (also known as 6-oxo-pipecolic acid), a molecule of interest in metabolic studies and as a chiral intermediate in drug synthesis.[1] This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, supported by detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of published experimental spectra, theoretical predictions based on the molecule's structure are included for NMR and IR spectroscopy.

Mass Spectrometry Data

Mass spectrometry is a key technique for the identification and quantification of this compound. The molecule has a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol .[2]

| Technique | Ionization Mode | Mass Transition (m/z) | Reference |

| LC-MS/MS | ESI Positive | 144.2 → 98.1 | [3] |

| GC-MS | EI | 170.0, 171.0, 154.0, 244.0, 287.0 | [2] |

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the piperidine ring and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 4.0 - 4.2 | Doublet of Doublets (dd) | J = 8, 4 |

| H3 (axial) | 1.8 - 2.0 | Multiplet (m) | - |

| H3 (equatorial) | 2.1 - 2.3 | Multiplet (m) | - |

| H4 | 1.9 - 2.1 | Multiplet (m) | - |

| H5 | 2.3 - 2.5 | Multiplet (m) | - |

| NH | 7.5 - 8.5 | Broad Singlet (br s) | - |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 55 - 60 |

| C3 | 20 - 25 |

| C4 | 25 - 30 |

| C5 | 30 - 35 |

| C6 | 170 - 175 |

| COOH | 175 - 180 |

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amide) | Stretching | 3300 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1700 | Strong |

| C=O (Amide) | Stretching | 1680 - 1630 | Strong |

| C-N | Stretching | 1400 - 1000 | Medium |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Apply an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A standard procedure for acquiring the IR spectrum of solid this compound is the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Perform an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

The following protocol is based on methods for the quantitative analysis of this compound in biological samples.[3][4]

-

Sample Preparation:

-

For biological fluids, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated this compound).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of the precursor ion [M+H]⁺ at m/z 144.2 to a product ion at m/z 98.1.[3]

-

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualized Workflows and Pathways

General Synthesis Workflow

The synthesis of this compound can be achieved through the cyclization of a suitable precursor like α-aminoadipic acid. The following diagram illustrates a general synthetic workflow.

Caption: General synthetic pathway for this compound.

LC-MS/MS Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of this compound using LC-MS/MS.

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

The Role of 6-Oxo-piperidine-2-carboxylic Acid in Lysine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP), a delta-lactam of α-aminoadipic acid, has emerged as a critical biomarker in the study of lysine metabolism, particularly in the context of inborn errors of metabolism.[1][2] Its accumulation is a key indicator of Aldehyde Dehydrogenase 7A1 (ALDH7A1) deficiency, a genetic disorder leading to pyridoxine-dependent epilepsy (PDE).[3][4][5] Unlike traditional biomarkers, 6-oxo-PIP offers superior stability, making it a robust tool for diagnosis and therapeutic monitoring. This guide provides an in-depth overview of the metabolic pathways involving 6-oxo-PIP, quantitative data on its accumulation, detailed experimental protocols for its analysis, and the underlying enzymatic mechanisms.

Introduction to Lysine Metabolism and this compound

L-lysine, an essential amino acid, is primarily catabolized in mammals through two main mitochondrial pathways: the saccharopine pathway and the pipecolic acid pathway.[6] The enzyme ALDH7A1, also known as antiquitin, plays a crucial role in the pipecolic acid pathway by catalyzing the NAD(P)+-dependent oxidation of α-aminoadipic semialdehyde (α-AASA) to α-aminoadipic acid.

A deficiency in ALDH7A1 disrupts this pathway, leading to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[3] These upstream metabolites are the precursors to this compound. The formation of 6-oxo-PIP is believed to occur via the oxidation of 6-hydroxypipecolic acid, an intermediate in the equilibrium between α-AASA and P6C.[3] Due to the instability of α-AASA and P6C in biological samples, the chemically stable 6-oxo-PIP has become a preferred biomarker for diagnosing ALDH7A1 deficiency and monitoring treatment efficacy.[3]

Metabolic Pathway of this compound Formation

In a healthy individual, lysine is degraded efficiently. However, in ALDH7A1 deficiency, the metabolic block leads to the formation and accumulation of several byproducts, including 6-oxo-PIP.

Quantitative Data

The concentration of 6-oxo-PIP is significantly elevated in the urine and plasma of individuals with ALDH7A1 deficiency compared to healthy controls. Its levels can be influenced by age and dietary lysine intake.

Table 1: Urinary Concentrations of this compound (6-oxo-PIP)

| Cohort | Age Group | 6-oxo-PIP Concentration (mmol/mol creatinine) | Reference |

|---|---|---|---|

| Healthy Controls | All ages | 0 - 3.2 | [3] |

| ALDH7A1 Deficient | < 6 months | 5.5 ± 5.4 (mean ± SD) | [3] |

| ALDH7A1 Deficient | > 6 months | Significantly higher than < 6 months | [3] |

| ALDH7A1 Deficient | > 12 years | 20 - 28 (in 2 patients with normal α-AASA) | [3] |

| Molybdenum Cofactor Def. | N/A | Elevated |[5] |

Note: In patients younger than 6 months, urinary 6-oxo-PIP levels can sometimes fall within the normal range, making α-AASA a more reliable primary diagnostic marker in neonates.[3][4]

Table 2: Kinetic Parameters for Wild-Type ALDH7A1

| Substrate | Km (µM) | Vmax (nmol NADH/min/mg) | Reference |

|---|---|---|---|

| Propanal | 647.4 | 69.9 | [3] |

| α-AASA | Data not available | Data not available | |

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of biomarkers in ALDH7A1 deficiency.[3]

Objective: To accurately quantify the concentration of 6-oxo-PIP in human urine samples.

Materials:

-

Urine samples (stored at -80°C)

-

Deuterated internal standard (d₃-6-oxo-PIP), 10 µmol/L

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Waters Acquity UPLC system (or equivalent)

-

Xevo TQ-S triple quadrupole mass spectrometer (or equivalent)

-

ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 mm x 15 mm)

Procedure:

-

Sample Preparation:

-

Thaw urine samples on ice.

-

In a microcentrifuge tube, mix 20 µL of urine with 20 µL of the 10 µmol/L d₃-6-oxo-PIP internal standard solution.

-

Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.

-

Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial.

-

-

Standard Curve Preparation:

-

Prepare a series of standards by spiking control urine with known concentrations of 6-oxo-PIP to create a 10-point standard curve (e.g., 1 to 500 µmol/L).

-

Process these standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

-

Mobile Phase B: 1:1 methanol:acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0 - 2.5 min: 99% A

-

2.5 - 4.5 min: Ramp to 95% B

-

4.5 - 5.1 min: Hold at 95% B

-

5.1 - 8.0 min: Return to 99% A (re-equilibration).

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native 6-oxo-PIP and the d₃-6-oxo-PIP internal standard. (Specific m/z values must be determined empirically on the instrument).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of 6-oxo-PIP in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Normalize the final concentration to urinary creatinine levels (mmol/mol creatinine).

-

Spectrophotometric Assay for ALDH7A1 (Antiquitin) Enzyme Activity

This protocol is based on a general method for assaying aldehyde dehydrogenase activity by monitoring NADH production.[3]

Objective: To measure the catalytic activity of the ALDH7A1 enzyme in a sample (e.g., purified recombinant protein, cell lysate).

Principle: ALDH7A1 oxidizes an aldehyde substrate to a carboxylic acid, concurrently reducing NAD⁺ to NADH. The increase in NADH concentration is measured by monitoring the absorbance at 340 nm.

Materials:

-

Enzyme source (e.g., recombinant ALDH7A1, cell lysate)

-

Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0

-

β-mercaptoethanol (BME)

-

NAD⁺ solution (Nicotinamide adenine dinucleotide)

-

Pyrazole (an alcohol dehydrogenase inhibitor)

-

Aldehyde substrate (e.g., α-AASA or a general substrate like propanal)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer (100 mM sodium pyrophosphate, pH 8.0).

-

Prepare fresh stock solutions of NAD⁺ (e.g., 20 mM) and the aldehyde substrate.

-

-

Reaction Mixture Preparation:

-

In a 1 mL cuvette, prepare the reaction mixture (final concentrations shown):

-

100 mM Sodium pyrophosphate, pH 8.0

-

5 mM BME (to maintain enzyme reductive state)

-

1 mM Pyrazole (to inhibit contaminating activities)

-

1 mM NAD⁺

-

Enzyme sample (e.g., 5 µg of recombinant protein or an appropriate amount of lysate)

-

-

Bring the total volume to just under 1 mL with ultrapure water.

-

-

Enzyme Assay:

-

Incubate the reaction mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.

-

Initiate the reaction by adding the aldehyde substrate to a final concentration of 1 mM.

-

Immediately mix by inversion and start recording the absorbance at 340 nm every 5-10 seconds for 3-5 minutes.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the kinetic trace.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * mg of protein * light path (cm)).

-

Conclusion

This compound is a pivotal metabolite in the pathophysiology of ALDH7A1 deficiency. Its chemical stability and significant elevation in affected individuals make it an excellent biomarker for this disorder.[3] The analytical methods for its quantification are well-established and robust, providing essential tools for clinical diagnosis and for researchers investigating the intricacies of lysine metabolism and associated genetic diseases. Further research into the specific dehydrogenase responsible for its formation and the potential long-term physiological effects of its accumulation will continue to enhance our understanding of this metabolic pathway and may open new avenues for therapeutic intervention.

References

- 1. Aldehyde dehydrogenase 7A1 (ALDH7A1) attenuates reactive aldehyde and oxidative stress induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Aldehyde Dehydrogenase 7 Family, Member A1 (ALDH7A1) ELISA Kit RDR-ALDH7A1-Hu [reddotbiotech.com]

- 6. benchchem.com [benchchem.com]

6-Oxo-piperidine-2-carboxylic Acid: A Stable Biomarker for Pyridoxine-Dependent Epilepsy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive disorder characterized by seizures in neonates and infants that are resistant to conventional anticonvulsants but respond to high doses of pyridoxine (vitamin B6). The underlying cause of the most common form of PDE is a deficiency in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, encoded by the ALDH7A1 gene. This enzymatic block in the lysine degradation pathway leads to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). These compounds are considered neurotoxic and are responsible for the clinical manifestations of the disease.

For years, the diagnosis of PDE has relied on the detection of elevated levels of α-AASA and P6C in biological fluids. However, the instability of these biomarkers at room temperature has posed significant challenges for accurate and reliable diagnosis, particularly in the context of newborn screening. The recent discovery of 6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP) as a stable metabolite that accumulates in individuals with PDE offers a promising solution to this diagnostic challenge.[1] This technical guide provides a comprehensive overview of the discovery, validation, and analytical methodology for 6-oxo-PIP as a robust biomarker for PDE.

Biochemical Pathway and Formation of this compound

The deficiency of α-AASA dehydrogenase (ALDH7A1) disrupts the normal catabolism of lysine, leading to the accumulation of upstream metabolites. α-AASA is in equilibrium with its cyclic form, P6C. The formation of 6-oxo-PIP is believed to occur via the oxidation of 6-hydroxy-pipecolic acid (6-OH-PIP), an intermediate in the interconversion of α-AASA and P6C.[2]

Below is a diagram illustrating the lysine degradation pathway and the point of enzymatic block in PDE, leading to the formation of 6-oxo-PIP.

Caption: Lysine degradation pathway and the formation of 6-oxo-PIP in PDE.

Quantitative Data on this compound in PDE Patients

Multiple studies have demonstrated significantly elevated levels of 6-oxo-PIP in various biological samples from PDE patients compared to healthy controls. The stability of 6-oxo-PIP makes it a reliable biomarker across different sample types, including plasma, urine, and dried blood spots (DBS).

Table 1: Concentration of this compound in PDE Patients and Controls

| Biological Matrix | Patient Group | N | Concentration Range | Reference |

| Plasma | PDE Patients | 12 | > Reference Range | |

| Epilepsy Controls | 24 | < Limit of Quantification | ||

| Urine | PDE Patients | 12 | Several times > Reference Range | |

| Epilepsy Controls | 24 | Within Reference Range | ||

| Dried Blood Spots (DBS) | PDE Patients | 12 | > Reference Range | |

| Epilepsy Controls | 24 | < Limit of Quantification | ||

| Dried Urine Spots (DUS) | PDE Patients | 12 | Several times > Reference Range | |

| Epilepsy Controls | 24 | Within Reference Range | ||

| Urine (mmol/mol creatinine) | PDE Patients (>6 months) | 30 | Above Normal Range | [2][3] |

| PDE Patients (<6 months) | 30 | Some within Normal Range | [2][3] |

Note: The reference ranges can vary between laboratories. The data presented here is a summary from the cited literature.

Experimental Protocols: Quantification of this compound

The quantification of 6-oxo-PIP is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation

Plasma:

-

To a 1.5 mL Eppendorf tube, add 10 µL of plasma sample.

-

Add an internal standard solution (e.g., ¹³C₂,¹⁵N-labeled 6-oxo-PIP).

-

Add 200 µL of a protein precipitation solution (e.g., water/methanol 50:50 v/v).[4]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a 96-well plate or an autosampler vial for LC-MS/MS analysis.[4]

Urine:

-

To a 1.5 mL Eppendorf tube, add 10 µL of urine sample.

-

Add an internal standard solution.

-

Add 200 µL of 100% water.[4]

-

Vortex the mixture.

-

Transfer the diluted sample to a 96-well plate or an autosampler vial for LC-MS/MS analysis.

Dried Blood Spots (DBS):

-

Punch a 3.2 mm disc from the DBS card.

-

Place the disc in a well of a 96-well plate.

-

Add an extraction solution containing the internal standard.

-

Agitate the plate to facilitate extraction.

-

The extract is then further processed (e.g., evaporation and reconstitution) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

A validated LC-MS/MS method for the simultaneous quantification of 6-oxo-PIP and other biomarkers has been described with the following parameters:

-

Chromatographic Separation: A suitable reversed-phase column is used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to improve ionization.[4]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 6-oxo-PIP and its internal standard.

Table 2: Example of LC-MS/MS Method Parameters

| Parameter | Value |

| Linearity Range | 0 - 25 µmol/L |

| QC Low | 0.5 µmol/L |

| QC Medium | 7.5 µmol/L |

| QC High | 20 µmol/L |

The analytical method should be validated in each laboratory to ensure accuracy and precision.[4]

Biomarker Discovery and Validation Workflow

The discovery and validation of a clinical biomarker like 6-oxo-PIP is a multi-step process that ensures its analytical and clinical robustness.

Caption: A generalized workflow for biomarker discovery and validation.

Conclusion

The discovery of this compound represents a significant advancement in the diagnosis of Pyridoxine-Dependent Epilepsy. Its inherent stability overcomes the limitations of previously used biomarkers, paving the way for more reliable diagnostic testing and the potential for inclusion in newborn screening programs.[1] The availability of robust and sensitive LC-MS/MS methods for its quantification provides clinical laboratories with the necessary tools for accurate and timely diagnosis, which is crucial for the early initiation of treatment and improved neurodevelopmental outcomes in patients with PDE. Further research may focus on establishing standardized reference ranges across different age groups and expanding the clinical utility of this important biomarker.

References

- 1. Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. simmesn.it [simmesn.it]

A Comprehensive Technical Guide to the Chemical Synthesis of Racemic 6-Oxo-piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of racemic 6-oxo-piperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic methodology, including experimental protocols and relevant quantitative data.

Introduction

This compound, also known as 6-oxo-pipecolic acid, is a cyclic derivative of α-aminoadipic acid. Its derivatives are of significant interest in pharmaceutical research due to their potential as enzyme inhibitors, immunosuppressants, and antibiotics. While much of the contemporary research focuses on the synthesis of enantiomerically pure forms, the racemic variant remains a crucial starting material and reference compound. This guide focuses on the most direct and accessible method for the preparation of racemic this compound.

Primary Synthetic Route: Thermal Cyclization of DL-α-Aminoadipic Acid

The most straightforward and commonly cited method for the synthesis of racemic this compound is the intramolecular cyclization of DL-α-aminoadipic acid. This reaction proceeds via the formation of a lactam by the elimination of water.

The overall transformation is depicted in the workflow below:

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol

The following protocol is based on the principle of thermal-induced lactamization. It is designed to be a reproducible starting point for laboratory-scale synthesis.

Materials:

-

DL-α-Aminoadipic acid

-

Deionized water

-

Reflux condenser

-

Heating mantle or oil bath

-

Round-bottom flask

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, prepare an aqueous solution of DL-α-aminoadipic acid. The concentration should be managed to maintain solubility while favoring the intramolecular reaction.

-

Thermal Cyclization: Equip the flask with a reflux condenser and heat the solution to 100°C using a heating mantle or oil bath.[1] Maintain this temperature for a minimum of 2 hours. The reaction will proceed towards an equilibrium between the open-chain amino acid and the cyclic lactam.[1]

-

Solvent Removal: After the heating period, remove the water under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of the desired lactam and unreacted starting material, can be purified by recrystallization. An ethanol/water solvent system is a suitable starting point for recrystallization trials.

-

Drying: Dry the purified crystals of racemic this compound under vacuum to a constant weight.

Quantitative Data

The thermal cyclization of α-aminoadipic acid results in an equilibrium mixture. The following table summarizes the key quantitative aspect of this process.

| Parameter | Value | Reference |

| Equilibrium Ratio (Lactam:Amino Acid) | 3:1 | [1] |

| Reaction Temperature | 100°C | [1] |

| Reaction Time to Equilibrium | 2 hours | [1] |

Note: The yield of isolated product will depend on the efficiency of the purification process in separating the lactam from the unreacted amino acid.

Alternative Synthetic Approach: From Dibromo Adipate Derivatives

An alternative, though more complex, route to the 6-oxopiperidine-2-carboxylate core involves the use of meso dimethyl-α,α′-dibromoadipate as a starting material. This method has been employed for the synthesis of substituted racemic 6-oxopiperidine-2-carboxylate derivatives. The general strategy involves sequential nucleophilic substitutions followed by a reductive cyclization.

The logical relationship of this multi-step synthesis is outlined below:

Caption: Alternative pathway to the 6-oxopiperidine-2-carboxylate core.

This approach offers the potential for introducing substituents onto the piperidine ring but involves multiple steps and the use of potentially hazardous reagents like sodium azide.

Conclusion

The synthesis of racemic this compound is most directly achieved through the thermal cyclization of DL-α-aminoadipic acid. This method is straightforward and relies on simple reaction conditions. While the reaction reaches an equilibrium, standard purification techniques can be employed to isolate the desired product. For the synthesis of more complex, substituted analogs, alternative multi-step routes starting from materials like dibromo adipates can be considered. This guide provides the necessary foundational information for researchers to produce and utilize racemic this compound in their research and development endeavors.

References

The Role of 6-Oxo-piperidine-2-carboxylic Acid and Related Metabolites in Pyridoxine-Dependent Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive neurometabolic disorder characterized by seizures in early life that are typically resistant to conventional anti-epileptic drugs but responsive to high doses of pyridoxine (vitamin B6). The underlying cause in the majority of patients is a deficiency of α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin, encoded by the ALDH7A1 gene. This enzymatic block in the lysine degradation pathway leads to the accumulation of several neurotoxic metabolites, including α-AASA, its cyclic form Δ1-piperideine-6-carboxylate (P6C), and pipecolic acid. Recent research has identified 6-oxo-piperidine-2-carboxylic acid (6-oxo-PIP) and 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) as novel, stable biomarkers for PDE. This technical guide provides an in-depth overview of the pathobiochemistry of PDE, with a focus on the role of these key metabolites, their quantification, and their implications for diagnosis and therapeutic development.

Molecular Basis of Pyridoxine-Dependent Epilepsy

Pyridoxine-dependent epilepsy is primarily caused by mutations in the ALDH7A1 gene, leading to a deficiency of the enzyme α-AASA dehydrogenase (antiquitin).[1][2] This enzyme is crucial for the catabolism of lysine, an essential amino acid.[3] The inheritance pattern is autosomal recessive, meaning an affected individual inherits two mutated copies of the ALDH7A1 gene, one from each parent.[4]

The deficiency of α-AASA dehydrogenase disrupts the normal lysine degradation pathway, resulting in the accumulation of upstream metabolites, notably α-AASA and its cyclic equivalent, Δ1-P6C.[5][6] P6C is highly reactive and plays a central role in the pathophysiology of PDE by inactivating pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[5][7] PLP is an essential cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters like GABA. The depletion of active PLP is believed to be the primary cause of the seizures observed in PDE.[8] While pyridoxine supplementation can control seizures, many patients still experience developmental delay and intellectual disability, suggesting that the accumulating metabolites themselves may be neurotoxic.[3][6]

Key Metabolites in Pyridoxine-Dependent Epilepsy

The biochemical hallmark of PDE is the accumulation of specific lysine degradation intermediates. Understanding the roles of these molecules is critical for diagnosis and for the development of novel therapeutic strategies.

-

α-Aminoadipic Semialdehyde (α-AASA) and Δ1-Piperideine-6-Carboxylate (P6C): These two molecules exist in equilibrium.[6] Due to the enzymatic block, they accumulate in various body fluids of PDE patients.[5] P6C directly inactivates PLP through a condensation reaction, leading to a functional vitamin B6 deficiency.[5][7] However, α-AASA and P6C are unstable at room temperature, which presents challenges for their use as diagnostic biomarkers, especially in the context of newborn screening.[1][6]

-

Pipecolic Acid (PA): Elevated levels of pipecolic acid in plasma and cerebrospinal fluid (CSF) were among the first biomarkers identified for PDE.[9][10] While its concentration is significantly increased in untreated patients, it can normalize with pyridoxine treatment, and it is also elevated in other conditions like peroxisomal disorders, making it a less specific marker.[7]

-

This compound (6-oxo-PIP): This metabolite has emerged as a novel and highly promising biomarker for PDE.[1] It accumulates in significant amounts in the blood, urine, and CSF of individuals with PDE.[1] Crucially, 6-oxo-PIP is stable at room temperature, making it a more robust candidate for diagnostic testing and newborn screening.[1]

-

2-Oxopropylpiperidine-2-carboxylic Acid (2-OPP): Alongside 6-oxo-PIP, 2-OPP has been identified as another stable and reliable biomarker for PDE.[8]

Quantitative Analysis of Biomarkers

The accurate quantification of these metabolites is essential for the diagnosis and monitoring of PDE. The following tables summarize the reported concentrations of key biomarkers in PDE patients compared to controls.

Table 1: Concentrations of this compound (6-oxo-PIP) in Urine and Plasma of PDE Patients and Controls

| Biomarker | Specimen | Patient Group | Concentration Range | Reference |

| 6-oxo-PIP | Urine | PDE Patients | Substantially elevated | [1] |

| Healthy Controls | Not specified/below detection | [1] | ||

| 6-oxo-PIP | Plasma | PDE Patients | Substantially elevated | [1] |

| Healthy Controls | Not specified/below detection | [1] | ||

| 6-oxo-PIP | Urine | PDE Patients (>6 months) | Above normal range | [11] |

| PDE Patients (<6 months) | Within normal range in 33% of cases | [11] | ||

| 6-oxo-PIP | Urine | Healthy Controls | ≤ 727.6 µmol/mol Creatinine | [10] |

| 6-oxo-PIP | Plasma | PDE Patients | Markedly elevated | [10] |

| Healthy Controls | Not specified/below detection | [10] |

Table 2: Concentrations of Pipecolic Acid (PA) in Urine and Plasma of PDE Patients and Controls

| Biomarker | Specimen | Patient Group | Concentration Range | Reference |

| Pipecolic Acid | Urine | PDE Patients (on treatment) | 0.14-4.08 mmol/mol creatinine | [12] |

| Healthy Controls (>6 months) | Median 0.66 (0.12-3.52) mmol/mol creatinine | [12] | ||

| Healthy Controls (≤6 months) | Median 8.47 (0.46-35.33) mmol/mol creatinine | [12] | ||

| Pipecolic Acid | Plasma | PDE Patients | Ranges overlap with controls | [5] |

| Healthy Controls | Not specified | [5] |

Table 3: Concentrations of α-AASA and P6C in Biological Samples of PDE Patients and Controls

| Biomarker | Specimen | Patient Group | Concentration | Reference |

| α-AASA and P6C | Plasma, Serum, DBS, Urine, DUS | PDE Patients | Markedly elevated | [5] |

| Healthy Controls | Not specified/below detection | [5] | ||

| α-AASA | Plasma | Healthy Controls (>1 month) | <0.3 mcmol/L | [13] |

| P6C | Plasma | Healthy Controls (>1 month) | <0.5 mcmol/L | [13] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is based on the methodology for the non-derivatized analysis of 6-oxo-PIP.[1]

Sample Preparation (Urine):

-

Mix 20 µL of urine with 20 µL of a 10 µmol/L solution of d3-6-oxo-PIP internal standard.

-

Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution.[11]

Sample Preparation (Plasma):

-

To a 10 µL aliquot of plasma, add a solution of water/methanol (50%).

-

Incorporate a labeled internal standard (e.g., 13C2-6-oxoPIP).[10]

-

Vortex and centrifuge to precipitate proteins.

-

Collect the supernatant for analysis.

LC-MS/MS Analysis:

-

Chromatography: Utilize a C18 reversed-phase column (e.g., ACQUITY UPLC® HSS T3, 1.8 µm).[11]

-

Mobile Phase: Employ a gradient elution with mobile phase A consisting of 10 mM ammonium acetate with 0.1% formic acid in water, and mobile phase B consisting of a 1:1 mixture of methanol and acetonitrile.[11]

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[11]

-

Quantification: Generate a standard curve with known concentrations of 6-oxo-PIP to quantify the analyte in the samples.

ALDH7A1 (α-AASA Dehydrogenase) Enzyme Activity Assay

This is a generalized protocol for an aldehyde dehydrogenase assay that can be adapted for ALDH7A1.

Principle: The enzymatic activity of ALDH7A1 is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: Sodium phosphate buffer (pH ~9.0-10.0, as the enzyme has maximal activity in this range).[1]

-

Substrate: α-Aminoadipic semialdehyde (AASA).

-

Cofactor: NAD+.

-

Enzyme Source: Cell or tissue lysate, or purified recombinant ALDH7A1.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NAD+.

-

Add the enzyme source to the reaction mixture and incubate to equilibrate.

-

Initiate the reaction by adding the AASA substrate.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

Generation of an aldh7a1 Knockout Zebrafish Model

This protocol is based on the CRISPR/Cas9 methodology used to create a zebrafish model of PDE.[14][15]

Design and Synthesis of gRNA:

-

Design a guide RNA (gRNA) targeting a specific exon of the zebrafish aldh7a1 gene.

-

Synthesize the gRNA in vitro.

Microinjection:

-

Prepare an injection mix containing the synthesized gRNA and Cas9 protein.

-

Microinject the mixture into one-cell stage zebrafish embryos.

Screening and Genotyping:

-

At 2-3 days post-fertilization (dpf), extract genomic DNA from a subset of injected embryos.

-

Use PCR followed by sequencing or high-resolution melt analysis to identify embryos with mutations in the aldh7a1 gene.

Phenotypic Analysis:

-

Observe the larvae for behavioral abnormalities, such as spontaneous seizures and increased locomotion, typically starting around 8-10 dpf.[14][15]

-

Perform electroencephalogram (EEG) recordings to confirm epileptiform activity.[14]

-

Measure biomarker levels (α-AASA, P6C, pipecolic acid) in embryo lysates using LC-MS/MS to confirm the biochemical phenotype.[14]

Visualizing the Pathophysiology and Diagnosis of PDE

Therapeutic Strategies and Future Directions

The mainstay of treatment for PDE is lifelong supplementation with high doses of pyridoxine.[4] This helps to overcome the depletion of active PLP and control seizures. However, despite seizure control, a significant number of patients exhibit long-term neurodevelopmental problems.[3] This has led to the exploration of adjunct therapies aimed at reducing the production of neurotoxic lysine metabolites.

-

Lysine-Restricted Diet: A diet low in lysine has been shown to reduce the levels of α-AASA, P6C, and pipecolic acid, and may improve developmental outcomes in some patients.

-

Arginine Supplementation: Arginine competes with lysine for transport across the blood-brain barrier, and its supplementation is another strategy to reduce lysine levels in the central nervous system.[13]

The discovery of stable biomarkers like 6-oxo-PIP and 2-OPP has opened the door for the development of reliable newborn screening methods for PDE.[8] Early diagnosis and initiation of treatment are crucial for improving long-term outcomes. Future research is focused on developing therapies that target the underlying pathophysiology beyond PLP replenishment, such as strategies to inhibit the production of toxic metabolites or to directly address their neurotoxic effects. Animal models, such as the aldh7a1 knockout zebrafish and mouse, will be invaluable tools in the preclinical evaluation of these novel therapeutic approaches.[14]

References

- 1. First purification of the antiquitin protein and demonstration of its enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencellonline.com [sciencellonline.com]

- 4. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics analysis of antiquitin deficiency in cultured human cells and plasma: Relevance to pyridoxine‐dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde Dehydrogenase 7A1 (ALDH7A1) Is a Novel Enzyme Involved in Cellular Defense against Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of missense mutations in the ALDH7A1 gene on enzyme structure and catalytic function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lab Information Manual [apps.sbgh.mb.ca]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 12. A sensitive spectrophotometric assay of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 620046: Alpha Aminoadipic Semialdehyde (Urine) | MNG [mnglabs.labcorp.com]

- 15. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

An In-Depth Technical Guide to 6-Oxo-piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Oxo-piperidine-2-carboxylic acid, a molecule of significant interest in biomedical research and synthetic chemistry. This document details its chemical identity, synthesis, and analytical protocols. A key focus is its emerging role as a biomarker for inherited metabolic disorders, alongside its utility as a versatile building block in the development of novel therapeutics. The guide includes structured data, detailed experimental methodologies, and visual representations of relevant biochemical pathways and experimental workflows to support advanced research and development.

Chemical Identity and Properties

This compound, also known as 6-oxo-pipecolic acid, is a cyclic derivative of α-aminoadipic acid. It exists as a lactam, formed through the intramolecular condensation of the ε-amino group and the α-carboxylic acid group of its precursor. The molecule's structure and key identifiers are crucial for its unambiguous identification in research and clinical settings.

| Identifier | Value |

| IUPAC Name | 6-oxopiperidine-2-carboxylic acid |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Canonical SMILES | C1CC(NC(=O)C1)C(=O)O[1] |

| InChI | InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)[1] |

| InChIKey | FZXCPFJMYOQZCA-UHFFFAOYSA-N[1] |

| CAS Number | 3770-22-7 |

Stereoisomeric forms are also recognized, with distinct InChIKeys:

-

(S)-6-Oxo-piperidine-2-carboxylic acid: FZXCPFJMYOQZCA-BYPYZUCNSA-N[2]

-

(R)-6-Oxo-piperidine-2-carboxylic acid: FZXCPFJMYOQZCA-SCSAIBSYSA-N

Synthesis of this compound

The primary route for the synthesis of this compound is through the cyclization of α-aminoadipic acid. This intramolecular reaction forms the stable six-membered lactam ring. While various methods can achieve this transformation, a general protocol is outlined below.

Experimental Protocol: Cyclization of α-Aminoadipic Acid

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

α-Aminoadipic acid

-

High-boiling point solvent (e.g., dimethylformamide, DMSO)

-

Acid or base catalyst (optional, reaction can proceed thermally)

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve α-aminoadipic acid in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser. The concentration should be optimized to favor intramolecular cyclization over intermolecular polymerization.

-